

A Comparative Analysis of Casein Kinase 1 Orthologs Across Different Species

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Casein kinase 1

Cat. No.: B5584537

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of **Casein Kinase 1** (CK1) orthologs across various species, focusing on their biochemical properties, roles in key signaling pathways, and the experimental methodologies used for their characterization. The CK1 family of serine/threonine kinases is highly conserved throughout eukaryotes and plays a pivotal role in a multitude of cellular processes, including signal transduction, cell cycle regulation, and circadian rhythms.^{[1][2][3][4][5]} Dysregulation of CK1 activity is implicated in a range of human diseases, such as cancer, neurodegenerative disorders, and sleep phase syndromes, making it a critical target for therapeutic intervention.^{[1][4][5][6][7][8][9][10][11][12]}

Biochemical and Functional Properties of CK1 Orthologs

The CK1 family is characterized by a highly conserved N-terminal kinase domain and a variable C-terminal regulatory domain.^{[2][6][13][14][15]} Mammals possess seven CK1 isoforms (α , β , $\gamma 1$, $\gamma 2$, $\gamma 3$, δ , and ϵ), each encoded by a distinct gene, with further diversity arising from alternative splicing.^{[2][7][14][16][17][18][19]} Notably, the β isoform is absent in humans.^[2] Orthologs have been extensively studied in various model organisms, including *Saccharomyces cerevisiae* (YCK1, YCK2, and Hrr25), *Drosophila melanogaster* (Double-time [DBT] and Gilgamesh [Gish]), *Caenorhabditis elegans*, and *Arabidopsis thaliana*.^{[1][2][20][21][22]}

Data Presentation: Comparative Analysis of CK1 Orthologs

The following tables summarize key quantitative data for CK1 orthologs across different species. While comprehensive comparative data is still an active area of research, this compilation provides a snapshot of our current understanding.

Table 1: Comparative Kinetic Parameters of CK1 Orthologs

Species	Ortholog/ Isoform	Substrate	Km (μM)	Vmax (nmol/mi n/mg)	kcat (s ⁻¹)	Referenc e
Homo sapiens	CK1δ (wild type)	α-casein	2.9 ± 0.4	100 ± 5	0.06 ± 0.003	[23]
CK1δ (wild type)	GST-β-catenin (1-181)	1.8 ± 0.3	85 ± 7	0.051 ± 0.004	[23]	
CK1δ (wild type)	GST-p53 (1-64)	4.2 ± 0.6	120 ± 10	0.072 ± 0.006	[23]	
Danio rerio	CK1δA	G2-2 (inhibitor)	IC ₅₀ = 345 nM	-	-	[23]
CK1δB	G2-2 (inhibitor)	IC ₅₀ = 270 nM	-	-	[23]	
S. cerevisiae	Yck2	Casein	~150	-	-	[24]
Bos taurus	CK1	RRKDLHD DEEDEAM SITA (peptide)	172	6-fold > casein	-	[24]

Note: Comprehensive, directly comparable kinetic data across a wide range of orthologs and substrates is limited in the current literature. The values presented are from individual studies

and may not be directly comparable due to differing experimental conditions.

Table 2: Substrate Specificity of CK1 Orthologs

Species	Ortholog/Isoform	Key Substrates	Signaling Pathway	Reference
Homo sapiens	CK1 α	β -catenin (Ser45), p53, MDM2, GLI	Wnt, p53, Hedgehog	[25]
CK1 δ/ϵ	PER1/2, β -catenin, LRP6, Tau, α -Synuclein	Circadian Rhythm, Wnt, Neurodegeneration		[2][7][17][26]
CK1 γ	LRP6, Dishevelled	Wnt		[10][21]
Drosophila melanogaster	Double-time (DBT)	PER, TIM	Circadian Rhythm	[2][7][17]
Gilgamesh (Gish)	Van Gogh, Notch	Planar Cell Polarity, Notch		[22]
S. cerevisiae	Yck1/Yck2	-	Morphogenesis, Salt Stress	[27]
Hrr25	-	DNA damage response		[27]

Note: This table highlights key substrates and is not exhaustive. Substrate specificity can be influenced by subcellular localization and the presence of scaffolding proteins.

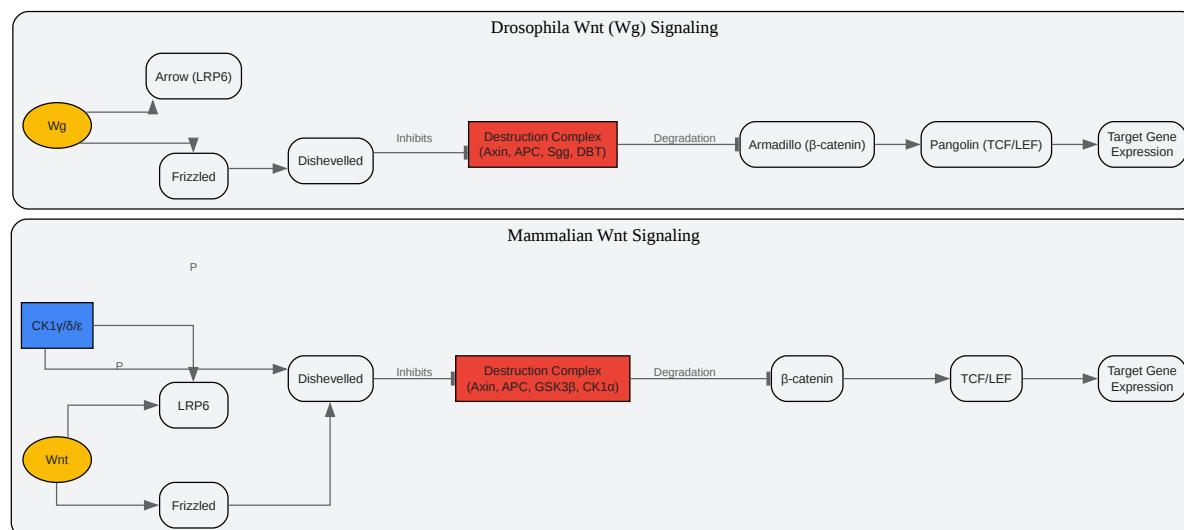
Table 3: Tissue-Specific Expression of CK1 Orthologs

Species	Ortholog/Isoform	Tissue/Developmental Stage	Expression Level	Reference
Homo sapiens	CK1 α	Ubiquitous	Varies by tissue	[28]
CK1 δ	Brain, various cancers	Upregulated in some cancers		[29]
CK1 ϵ	Brain	-		[28]
Mus musculus	CK1 δ/ϵ	Suprachiasmatic nucleus (SCN)	Rhythmic expression	[26]
Drosophila melanogaster	DBT	Clock neurons	-	[2] [17]
Caenorhabditis elegans	-	Various tissues	Spatially and temporally regulated	[30] [31]

Note: Expression data is often qualitative or semi-quantitative. Comprehensive quantitative proteomics or transcriptomics data comparing CK1 orthologs across a wide range of tissues and species is an area for further investigation.[\[15\]](#)[\[18\]](#)[\[32\]](#)[\[33\]](#)[\[34\]](#)[\[35\]](#)[\[36\]](#)[\[37\]](#)

Comparative Analysis of Signaling Pathways

CK1 orthologs are integral components of several evolutionarily conserved signaling pathways. While the core components of these pathways are often shared, the specific roles and regulation of CK1 can differ between species.


Wnt Signaling

The Wnt pathway is crucial for embryonic development and adult tissue homeostasis.[\[1\]](#)[\[6\]](#)[\[9\]](#) [\[10\]](#)[\[21\]](#)[\[38\]](#)[\[39\]](#)[\[40\]](#) CK1 plays a dual role in this pathway, acting as both a positive and negative regulator.

- In Mammals: CK1 α is a key component of the β -catenin destruction complex, where it primes β -catenin for phosphorylation by GSK3 β , leading to its degradation.[\[10\]](#) In contrast, CK1 δ , ϵ ,

and γ isoforms can act as positive regulators by phosphorylating Dishevelled and the LRP5/6 co-receptor.[10][21]

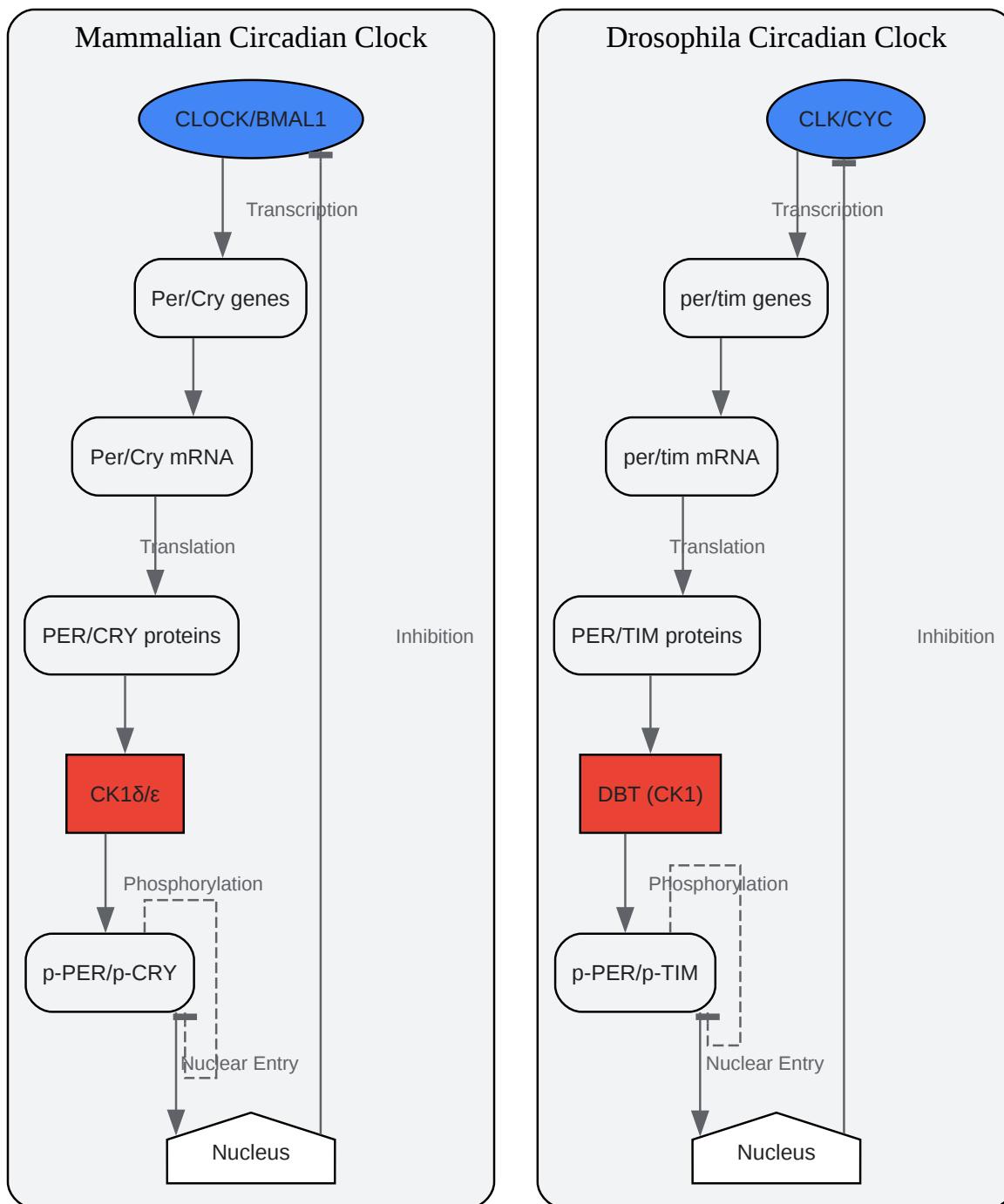
- In Drosophila: A single Wnt homolog, Wingless (Wg), directs many developmental processes.[40] The core components of the Wnt pathway, including the role of CK1 (DBT) in the destruction complex, are highly conserved.[22][38]

[Click to download full resolution via product page](#)

Comparative Wnt Signaling Pathways

Hedgehog Signaling

The Hedgehog (Hh) signaling pathway is essential for embryonic patterning.[\[4\]](#)[\[6\]](#)[\[9\]](#)[\[13\]](#)[\[26\]](#) CK1 also exhibits a dual regulatory role in this pathway.


- In Mammals: In the absence of the Hh ligand, CK1, along with PKA and GSK3 β , phosphorylates the GLI transcription factors, targeting them for proteolytic processing into a repressor form.[\[26\]](#) Upon pathway activation, CK1 α phosphorylates Smoothened (SMO), a key signal transducer, promoting its activation.[\[13\]](#)
- In Drosophila: The core mechanism is conserved. CK1, PKA, and Sgg (GSK3 β) phosphorylate Cubitus interruptus (Ci), the Drosophila GLI homolog, leading to its cleavage into a repressor.[\[4\]](#) CK1 also has a positive role in phosphorylating Smoothened.[\[4\]](#) A key difference is the role of the primary cilium in mammalian Hh signaling, which is absent in Drosophila.

[Click to download full resolution via product page](#)**Comparative Hedgehog Signaling Pathways**

Circadian Rhythm

The circadian clock is a fundamental biological oscillator that regulates daily physiological and behavioral rhythms.[\[2\]](#)[\[7\]](#)[\[14\]](#)[\[17\]](#)[\[22\]](#)[\[26\]](#)[\[32\]](#) CK1 is a core component of the circadian clock machinery in both insects and mammals.

- In Mammals: CK1 δ and CK1 ϵ are the primary isoforms involved. They phosphorylate the PERIOD (PER) and CRYPTOCHROME (CRY) proteins, which are key negative regulators of the clock.[\[7\]](#)[\[14\]](#)[\[26\]](#) This phosphorylation regulates the stability and nuclear entry of PER and CRY, thereby controlling the period length of the circadian rhythm.[\[7\]](#)[\[26\]](#)
- In Drosophila: The CK1 ortholog Double-time (DBT) phosphorylates PERIOD (PER) and TIMELESS (TIM).[\[2\]](#)[\[17\]](#) This phosphorylation is critical for the timed degradation of PER and the regulation of the clock's period.[\[17\]](#) While the core feedback loop is conserved, the specific players and their interactions show some divergence. For instance, TIM is a more central player in the Drosophila clock than in mammals.[\[17\]](#)

[Click to download full resolution via product page](#)

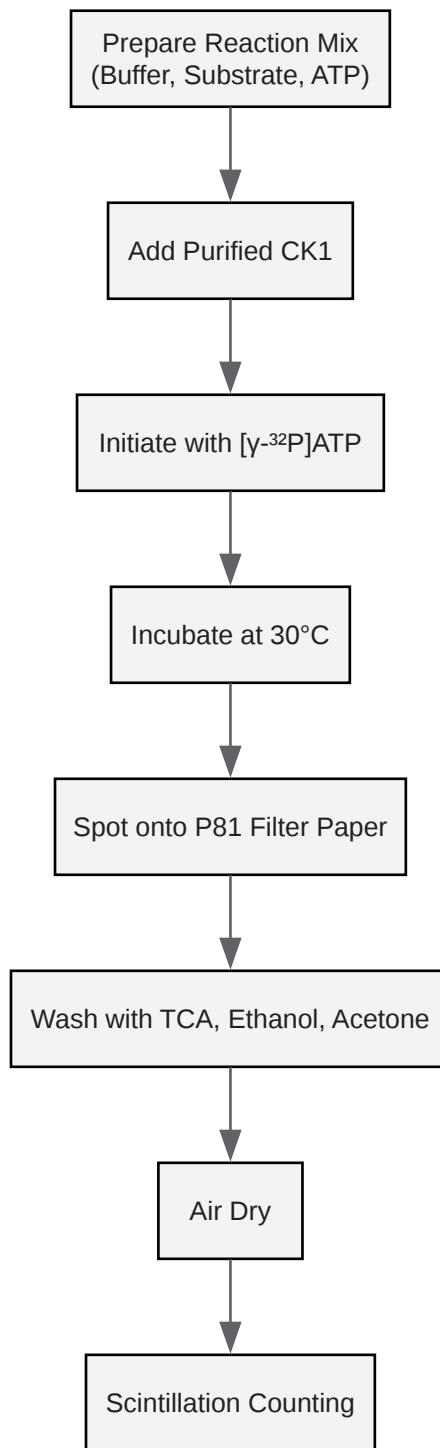
Comparative Circadian Clock Mechanisms

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize CK1 orthologs.

In Vitro Kinase Assay (Radiometric Filter Binding Assay)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.[8][11][41][42]


Materials:

- Purified recombinant CK1 enzyme
- Substrate (e.g., α -casein or a specific peptide substrate)[24]
- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM $MgCl_2$, 1 mM DTT)
- $[\gamma^{32}P]ATP$
- Unlabeled ATP
- P81 phosphocellulose filter paper
- 10% Trichloroacetic acid (TCA)
- Ethanol and Acetone
- Scintillation counter and vials

Procedure:

- Prepare the kinase reaction mix on ice, containing the kinase buffer, substrate, and unlabeled ATP.
- Add the purified CK1 enzyme to the reaction mix.
- Initiate the reaction by adding $[\gamma^{32}P]ATP$.

- Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
- Stop the reaction by spotting a portion of the reaction mixture onto the P81 filter paper.
- Wash the filter paper extensively with 10% TCA to remove unincorporated [γ -³²P]ATP.
- Wash the filter paper with ethanol and then acetone to dehydrate it.
- Allow the filter paper to dry completely.
- Place the filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

[Click to download full resolution via product page](#)

Radiometric Kinase Assay Workflow

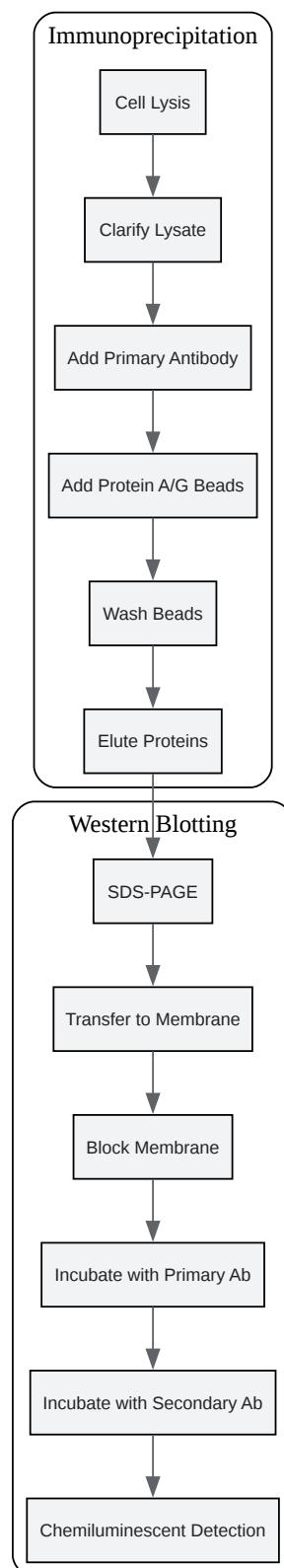
Immunoprecipitation and Western Blotting

This method is used to isolate a specific CK1 ortholog from a cell lysate and detect its expression or the presence of interacting proteins.[\[3\]](#)[\[16\]](#)[\[20\]](#)

Materials:

- Cell culture expressing the CK1 ortholog of interest
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Antibody specific to the CK1 ortholog
- Protein A/G agarose beads
- Wash buffer (e.g., lysis buffer or PBS)
- SDS-PAGE gels and electrophoresis apparatus
- Transfer buffer and blotting apparatus
- Nitrocellulose or PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary and secondary antibodies for Western blotting
- Chemiluminescent substrate

Procedure:


Part 1: Immunoprecipitation

- Lyse cells in ice-cold lysis buffer.
- Clarify the lysate by centrifugation.
- Incubate the cleared lysate with a primary antibody against the CK1 ortholog overnight at 4°C.

- Add Protein A/G agarose beads and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.
- Wash the beads several times with wash buffer to remove non-specific binding proteins.

Part 2: Western Blotting

- Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Block the membrane with blocking buffer to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody that recognizes the CK1 ortholog or an interacting protein.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the protein of interest using a chemiluminescent substrate and an imaging system.

[Click to download full resolution via product page](#)

Immunoprecipitation-Western Blot Workflow

Conclusion

The **Casein Kinase 1** family represents a group of highly conserved and functionally diverse protein kinases that are essential for a wide range of cellular processes across eukaryotes. This guide has provided a comparative overview of CK1 orthologs, highlighting their similarities and differences in biochemical properties and their roles in key signaling pathways. The detailed experimental protocols offer a practical resource for researchers in the field. Further studies focusing on direct, quantitative comparisons of CK1 orthologs will undoubtedly provide deeper insights into the evolution of their function and regulation, and will be invaluable for the development of targeted therapeutics for a variety of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Casein kinase 1 and Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evolution of casein kinase 1 and functional analysis of new doubletime mutants in *Drosophila* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Hedgehog-induced phosphorylation by CK1 sustains the activity of Ci/Gli activator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. CK1 in Developmental signaling: Hedgehog and Wnt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Casein kinase 1 and disordered clock proteins form functionally equivalent, phospho-based circadian modules in fungi and mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CK1 in Developmental Signaling: Hedgehog and Wnt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Assessing tissue-specific gene expression of essential genes from human and mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. CK1 and GSK3 in the Drosophila and mammalian circadian clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Peptide microarrays for detailed, high-throughput substrate identification, kinetic characterization, and inhibition studies on protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Combining quantitative proteomics and interactomics for a deeper insight into molecular differences between human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ulab360.com [ulab360.com]
- 21. The Evolution of the Wnt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. escholarship.org [escholarship.org]
- 23. researchgate.net [researchgate.net]
- 24. Design and synthesis of two new peptide substrates for the specific and sensitive monitoring of casein kinases-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Casein kinase I-like protein kinases encoded by YCK1 and YCK2 are required for yeast morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Splice variants of CK1 α and CK1 α -like: Comparative analysis of subcellular localization, kinase activity, and function in the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Biological functions of casein kinase 1 isoforms and putative roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Global Prediction of Tissue-Specific Gene Expression and Context-Dependent Gene Networks in *Caenorhabditis elegans* | PLOS Computational Biology [journals.plos.org]
- 31. biorxiv.org [biorxiv.org]
- 32. Cross-species Comparison of Proteome Turnover Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]
- 34. Binding profiles for 954 Drosophila and C. elegans transcription factors reveal tissue specific regulatory relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Comparative Proteomic Analysis of Eleven Common Cell Lines Reveals Ubiquitous but Varying Expression of Most Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 36. [PDF] Comparative Proteomic Analysis of Eleven Common Cell Lines Reveals Ubiquitous but Varying Expression of Most Proteins* | Semantic Scholar [semanticscholar.org]
- 37. Comparative proteomic analysis identifies differentially expressed proteins associated with meiotic arrest in cattle-yak hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. scispace.com [scispace.com]
- 39. researchgate.net [researchgate.net]
- 40. The Peptide Microarray “ChloroPhos1.0” Identifies New Phosphorylation Targets of Plastid Casein Kinase II (pCKII) in *Arabidopsis thaliana* - PMC [pmc.ncbi.nlm.nih.gov]
- 41. reactionbiology.com [reactionbiology.com]
- 42. reactionbiology.com [reactionbiology.com]
- To cite this document: BenchChem. [A Comparative Analysis of Casein Kinase 1 Orthologs Across Different Species]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b5584537#a-comparative-analysis-of-casein-kinase-1-orthologs-across-different-species>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com